

Application Notes and Protocols for NVP-2

Stock Solution Preparation

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Compound of Interest

Compound Name: NVP-2

Cat. No.: B15581976

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and handling of **NVP-2** stock solutions for experimental use. **NVP-2** is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.^{[1][2][3][4]} Accurate preparation of **NVP-2** solutions is critical for obtaining reliable and reproducible experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **NVP-2** is presented in the table below. This information is essential for accurate molarity calculations and understanding the compound's characteristics.

Property	Value
Chemical Name	4-[[[5'-Chloro-2'-[[trans-4-[[[(1R)-2-methoxy-1-methylethyl]amino]cyclohexyl]amino][2,4'-bipyridin]-6-yl]amino]methyl]tetrahydro-2H-pyran-4-carbonitrile[1][5]
Molecular Formula	C ₂₇ H ₃₇ ClN ₆ O ₂ [1]
Molecular Weight	513.07 g/mol [1]
Purity	≥97%[1]
Appearance	Gray solid[6]
CAS Number	1263373-43-8[1]

Solubility and Storage

Proper dissolution and storage are paramount to maintaining the stability and activity of **NVP-2**.

Solvent	Maximum Solubility
DMSO	100 mM[1][3]
Ethanol	100 mM[1]

Storage Conditions:

- Short-term (up to 1 year): Store stock solutions at -20°C.[2]
- Long-term (up to 2 years): For extended storage, it is recommended to keep aliquoted stock solutions at -80°C.[2]

To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the preparation of a 10 mM **NVP-2** stock solution in DMSO.

Materials

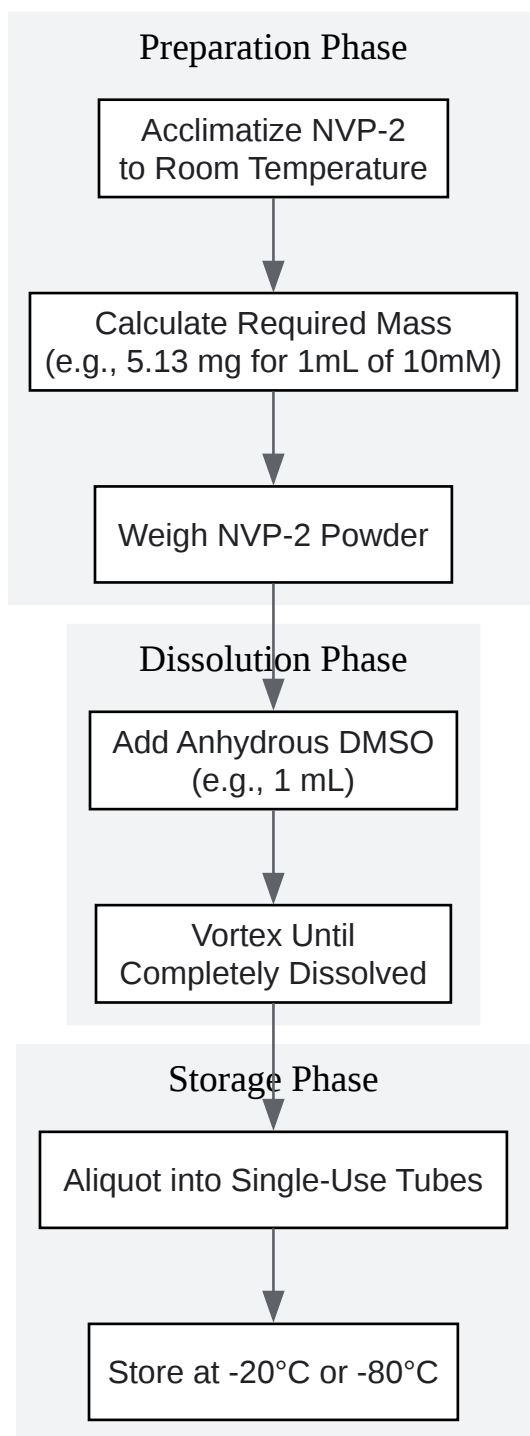
- **NVP-2** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Protocol for 10 mM NVP-2 Stock Solution

- **Acclimatization:** Before opening, allow the vial of **NVP-2** powder to equilibrate to room temperature for 15-20 minutes. This prevents condensation of moisture, which can affect the compound's stability.
- **Mass Calculation:** To prepare a 10 mM stock solution, calculate the required mass of **NVP-2** using the following formula: $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Desired Volume (mL)} \times \text{Molecular Weight (g/mol)}$
 - For 1 mL of a 10 mM solution: $\text{Mass (mg)} = 10 \text{ mM} \times 1 \text{ mL} \times 513.07 \text{ g/mol} = 5.13 \text{ mg}$
- **Weighing:** Carefully weigh out 5.13 mg of **NVP-2** powder using a calibrated analytical balance in a chemical fume hood.
- **Dissolution:** Add the weighed **NVP-2** powder to a sterile tube. Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube.
- **Mixing:** Cap the tube securely and vortex thoroughly until the **NVP-2** is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

- Aliquoting: Dispense the stock solution into smaller, single-use, sterile cryovials or microcentrifuge tubes. The volume of each aliquot should be appropriate for your planned experiments to avoid multiple freeze-thaw cycles.
- Storage: Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.[\[2\]](#)

Experimental Workflow for Stock Solution Preparation



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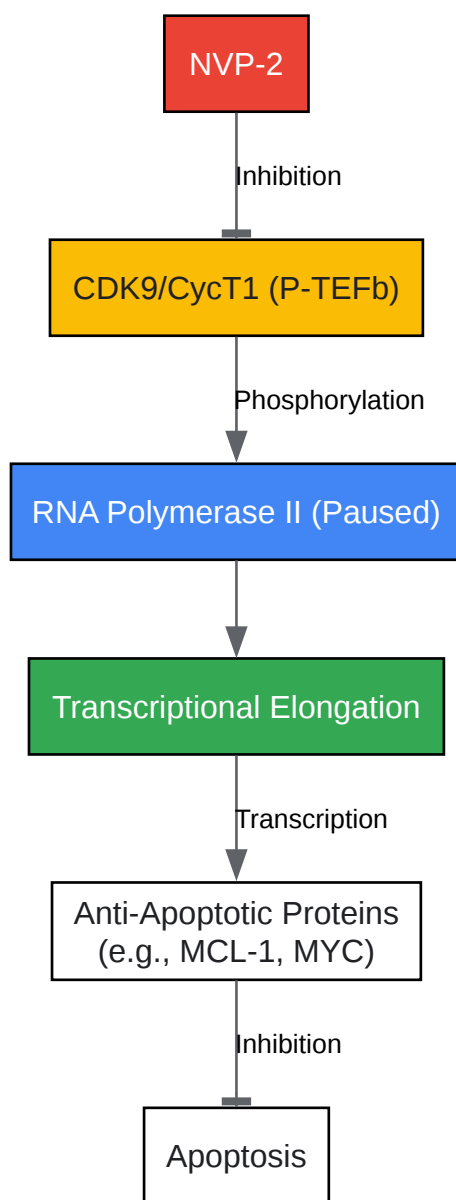
Caption: Workflow for **NVP-2** Stock Solution Preparation.

Biological Activity and Mechanism of Action

NVP-2 is a highly potent and selective inhibitor of CDK9, a crucial component of the Positive Transcription Elongation Factor b (P-TEFb) complex.^{[1][4]} The P-TEFb complex, which also contains a cyclin partner (primarily Cyclin T1), plays a key role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).^[4] This phosphorylation event is critical for the transition from paused to productive transcriptional elongation.^[4]

By inhibiting the kinase activity of CDK9, **NVP-2** prevents the phosphorylation of RNAP II, leading to a blockage in transcriptional elongation.^[3] This results in the downregulation of short-lived anti-apoptotic proteins such as MCL-1 and MYC, ultimately inducing apoptosis in cancer cells.^[2]

NVP-2 Signaling Pathway



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Caption: **NVP-2** Mechanism of Action.

In Vitro Efficacy

NVP-2 has demonstrated potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for **NVP-2** against various kinases and cell lines are summarized below.

Target/Cell Line	IC ₅₀
CDK9/CycT	0.5 nM[1], 0.514 nM[2][3][7]
DYRK1B	350 nM[1][5]
CDK1/CycB	0.584 μM[2][7]
CDK2/CycA	0.706 μM[2][7]
CDK16/CycY	0.605 μM[2][7]
MOLT4 (Leukemia)	9 nM[4][7]
KOPT-K1 (Leukemia)	0.1688 μM[7]
Jurkat (Leukemia)	0.1233 μM[7]
HPB-ALL (Leukemia)	0.3023 μM[7]

These data highlight the high potency and selectivity of **NVP-2** for CDK9, making it a valuable tool for studying the biological roles of this kinase and for potential therapeutic development.

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